5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
Overview
Description
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a chemical compound that belongs to the pyrazine family. It is characterized by its white crystalline powder form and is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 2,3-diaminopyridine with an appropriate carboxylic acid derivative, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as oxazole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lipid hydroperoxides and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to undergo lipid peroxide-mediated oxidative rearrangement, leading to the formation of oxazole derivatives . This process involves the nucleophilic attack by lipid hydroperoxides, resulting in the epoxidation and subsequent rearrangement of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
- 5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is unique due to its specific structural features and reactivity. Its ability to undergo oxidative rearrangement to form oxazole derivatives sets it apart from other similar compounds . Additionally, its wide range of applications in various fields of research highlights its versatility and importance.
Properties
IUPAC Name |
6-methyl-2-oxo-1H-pyrazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-4(5(7)10)6(11)9-3/h2H,1H3,(H2,7,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFRUDVATNMIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303298 | |
Record name | 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88394-05-2 | |
Record name | 88394-05-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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